molecular formula C11H17N5S B8494595 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine

4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine

Cat. No.: B8494595
M. Wt: 251.35 g/mol
InChI Key: GKEKTQPBVLFOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a thiopyrano ring with a pyrimidine moiety, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiopyrimidine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-amino-7,8-dihydro-4-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.

    4-amino-7,8-dihydro-2-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Another related compound with potential hypoglycemic activity.

Uniqueness

What sets 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit CDK2 and its potential antitumor properties make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C11H17N5S

Molecular Weight

251.35 g/mol

IUPAC Name

4-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H17N5S/c12-11-14-8-2-1-7-17-9(8)10(15-11)16-5-3-13-4-6-16/h13H,1-7H2,(H2,12,14,15)

InChI Key

GKEKTQPBVLFOMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NC(=N2)N)N3CCNCC3)SC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 g of 2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine was dissolved in 150 ml of benzene and 30 g of anhydrous piperazine was added thereto while hot. After heating for 3 hours, the mixture was concentrated under reduced pressure and water was added thereto. The mixture was rendered alkaline with potassium carbonate and extracted with chloroform. The organic layer was dried over magnesium sulfate and the solvent was distilled off to obtain crystals. The resulting crystals were converted into the corresponding hydrochloride in methanol and, after treatment with activated carbon, the hydrochloride was again converted into a free base form. The free base was recrystallized from a mixture of chloroform and diethyl ether to obtain 11 g of 2-amino-4-piperazino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine as colorless needles having a melting point of 176°-178° C.
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